![molecular formula C14H22N2O3 B3198882 tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate CAS No. 1016696-47-1](/img/structure/B3198882.png)
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate
Overview
Description
“tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1016696-47-1 . It has a molecular weight of 266.34 . The compound is typically in a solid, powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted boiling point is approximately 416.7° C at 760 mmHg . The predicted density is approximately 1.1 g/cm^3 , and the predicted refractive index is n 20D 1.52 .Scientific Research Applications
Synthesis and Derivatives
- Synthesis Methodology : tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate and similar derivatives are pivotal intermediates in synthesizing biologically active compounds. An example includes a rapid synthesis methodology for a related compound used in compounds like osimertinib (AZD9291), synthesized from 4-fluoro-2methoxy-5nitroaniline with a total yield of 81% after optimization (Zhao et al., 2017).
- Directed Lithiation : Directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate at specific atomic sites enables the creation of high-yield substituted products through reactions with various electrophiles, showcasing its role in complex synthesis processes (Smith et al., 2013).
Biological Applications and Studies
- Metabolism and Biological Activity : Certain derivatives of this compound undergo metabolism to form active metabolites, demonstrating biological significance. For instance, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its hydroxylated metabolite exhibit biological activity in various systems, with the S-isomer showing more potency than the R-isomer (Temple & Rener, 1992).
Chemical Transformation and Utility
- Selective Deprotection and Transformation : The compound demonstrates its utility in complex chemical synthesis, such as in the selective deprotection and acylation of penta-N-protected derivatives, indicating its versatility in synthetic chemistry (Pak & Hesse, 1998).
- Synthesis of Silyl Carbamates : It's used in the synthesis and transformation of silyl carbamates, highlighting its role in chemoselective transformations and the preparation of novel chemical entities (Sakaitani & Ohfune, 1990).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate are currently unknown
Pharmacokinetics
Its molecular weight (26634 g/mol) suggests that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGUFKAOUIENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




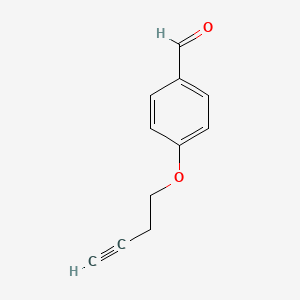
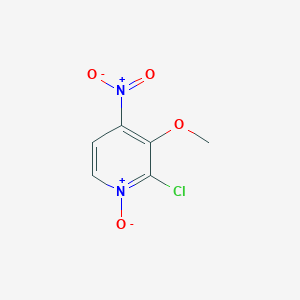
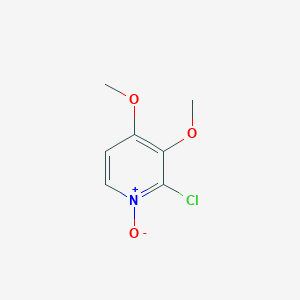
![6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile](/img/structure/B3198836.png)
![tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B3198841.png)


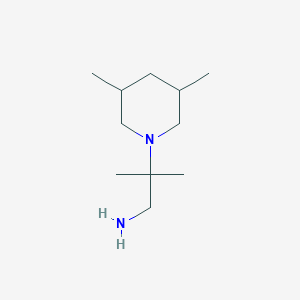
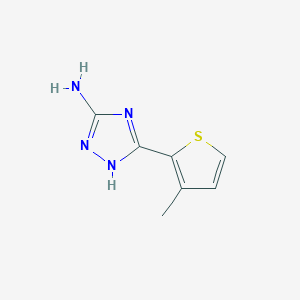

![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)
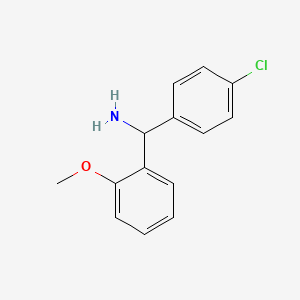
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)